
ZEN-3694
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.
Applications De Recherche Scientifique
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A significant focus of ZEN-3694 research has been its application in metastatic castration-resistant prostate cancer. A Phase 1b/2a study evaluated the safety and efficacy of this compound in combination with enzalutamide, an androgen receptor signaling inhibitor. Key findings from this study include:
- Patient Cohort : The study enrolled 75 patients with progressive mCRPC who had previously shown resistance to abiraterone and/or enzalutamide.
- Dosage and Toxicity : Dosing ranged from 36 mg to 144 mg daily, with an acceptable safety profile; 18.7% of patients experienced grade ≥3 toxicities, primarily visual symptoms and thrombocytopenia .
- Efficacy : The median radiographic progression-free survival (rPFS) was 9.0 months, indicating promising efficacy against resistant cancer types .
Rare Cancers
Recently, Zenith Epigenetics announced the expansion of this compound's development to include rare oncology indications such as NUT carcinoma and malignant peripheral nerve sheath tumors (MPNST). These aggressive cancers currently lack effective approved therapies:
- NUT Carcinoma : Patients receiving this compound in clinical trials have reported benefits, highlighting its potential in treating this rare cancer .
- Compassionate Use : The drug has also been provided for compassionate use, allowing access for patients with no other treatment options .
Combination Therapies
Ongoing studies are investigating the efficacy of this compound when combined with other therapeutic agents:
- Enzalutamide and Pembrolizumab : A Phase II trial is assessing the combined effects of this compound, enzalutamide, and pembrolizumab (an immune checkpoint inhibitor) on metastatic castration-resistant prostate cancer. This combination aims to enhance anti-tumor activity by targeting multiple pathways involved in tumor growth .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analyses reveal that this compound exhibits dose-dependent pharmacodynamics with significant reductions in target gene expression observed within hours of administration. The half-life is estimated at 5–6 hours, allowing for flexible dosing schedules in clinical settings .
Summary of Clinical Trials
Propriétés
Nom IUPAC |
Unknown |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ZEN-3694; ZEN 3694; ZEN3694. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.